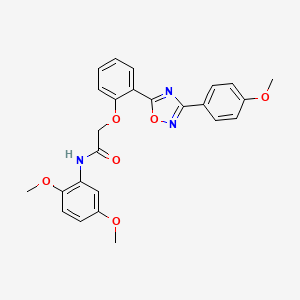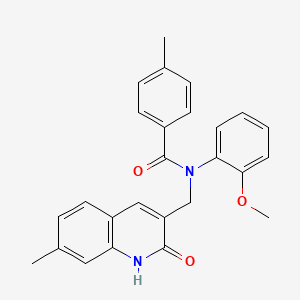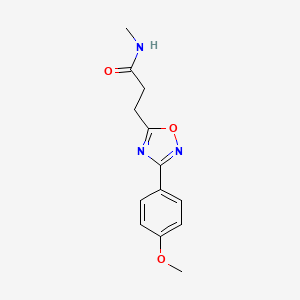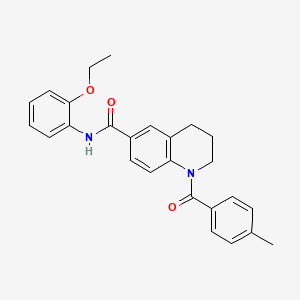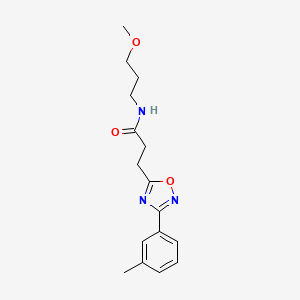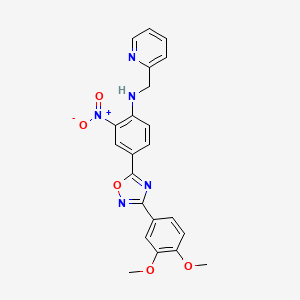
1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide, also known as A-796260, is a synthetic compound that belongs to the class of piperidine carboxamides. It is a potent and selective agonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that is involved in pain modulation, stress responses, and addiction. In recent years, A-796260 has gained attention in scientific research due to its potential therapeutic applications in various fields, including pain management, drug addiction, and mental health disorders.
Mécanisme D'action
1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide exerts its pharmacological effects by selectively binding to the NOP receptor and activating downstream signaling pathways. The NOP receptor is widely distributed in the central nervous system and peripheral tissues and is involved in various physiological processes, including pain modulation, stress responses, and reward pathways. Activation of the NOP receptor by 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide results in the inhibition of neurotransmitter release, including dopamine, and the modulation of ion channels and second messenger systems. This leads to the modulation of pain perception, stress responses, and addiction-related behaviors.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been shown to produce a range of biochemical and physiological effects in preclinical models. In terms of pain management, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been found to reduce pain sensitivity and improve analgesic effects in animal models of acute and chronic pain. Moreover, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been shown to reduce drug-seeking behaviors in animal models of opioid and cocaine addiction, suggesting its potential as a treatment for drug addiction. Additionally, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been found to modulate stress responses and affective behaviors, indicating its potential therapeutic applications in mental health disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has several advantages for use in laboratory experiments. It is a highly selective agonist of the NOP receptor, which allows for the specific modulation of the receptor without affecting other receptors or systems. Moreover, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has a long half-life and is stable in various experimental conditions, making it suitable for in vivo and in vitro studies. However, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has some limitations, including its low solubility in water and the potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the research and development of 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide. One potential direction is the optimization of the synthesis method to improve yields and purity of the compound. Moreover, further studies are needed to investigate the pharmacokinetic and pharmacodynamic properties of 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide in humans, as well as its safety and tolerability. Additionally, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has shown potential as a treatment for various conditions, including pain management, drug addiction, and mental health disorders. Future studies should focus on the development of novel therapeutics based on 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide or other NOP receptor agonists for these indications.
Méthodes De Synthèse
The synthesis of 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide involves a series of chemical reactions, starting from the commercially available 2,4-dichlorobenzoyl chloride and isobutylamine. The first step involves the formation of the intermediate 2,4-dichlorobenzamide, which is then reacted with piperidine and triethylamine to yield the final product, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide. The synthesis of 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been optimized and improved over the years, leading to higher yields and purity of the compound.
Applications De Recherche Scientifique
1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been extensively studied in preclinical models to investigate its pharmacological properties and potential therapeutic applications. In the field of pain management, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has shown promising results in reducing pain sensitivity and improving analgesic effects in animal models of acute and chronic pain. Moreover, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been investigated as a potential treatment for drug addiction, including opioid and cocaine addiction, by targeting the NOP receptor. Additionally, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been studied in the context of mental health disorders, such as anxiety and depression, due to its ability to modulate stress responses and affective behaviors.
Propriétés
IUPAC Name |
1-(2,4-dichlorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2/c1-11(2)10-20-16(22)12-5-7-21(8-6-12)17(23)14-4-3-13(18)9-15(14)19/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGDEEHWVJUDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





